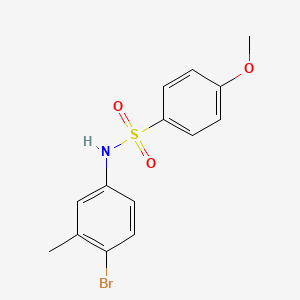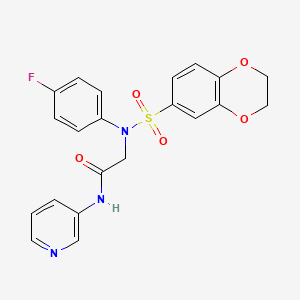
N-(4-bromo-3-methylphenyl)-4-methoxybenzenesulfonamide
Overview
Description
N-(4-bromo-3-methylphenyl)-4-methoxybenzenesulfonamide, also known as BMS-345541, is a selective inhibitor of IκB kinase (IKK) that has been extensively studied for its potential applications in cancer therapy and inflammation research. This compound was first synthesized in 2003 and has since been the subject of numerous scientific studies.
Mechanism of Action
N-(4-bromo-3-methylphenyl)-4-methoxybenzenesulfonamide exerts its effects through the inhibition of IKK, a key enzyme involved in the activation of NF-κB. By inhibiting IKK, N-(4-bromo-3-methylphenyl)-4-methoxybenzenesulfonamide prevents the phosphorylation and degradation of IκB, a protein that normally inhibits NF-κB. This leads to the suppression of NF-κB activity and the subsequent reduction in the production of pro-inflammatory cytokines and other NF-κB target genes.
Biochemical and Physiological Effects:
N-(4-bromo-3-methylphenyl)-4-methoxybenzenesulfonamide has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the suppression of angiogenesis. Additionally, N-(4-bromo-3-methylphenyl)-4-methoxybenzenesulfonamide has been found to reduce the expression of various oncogenes, such as c-Myc and Bcl-2, and to increase the expression of tumor suppressor genes, such as p53 and PTEN.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-bromo-3-methylphenyl)-4-methoxybenzenesulfonamide is its selectivity for IKK, which makes it a valuable tool for studying the role of IKK and NF-κB in various biological processes. Additionally, N-(4-bromo-3-methylphenyl)-4-methoxybenzenesulfonamide has been shown to have good pharmacokinetic properties and to be well-tolerated in animal models, which makes it a promising candidate for further preclinical and clinical development.
However, there are also some limitations to the use of N-(4-bromo-3-methylphenyl)-4-methoxybenzenesulfonamide in lab experiments. For example, its potency and selectivity may vary depending on the cell type and experimental conditions used, which can make it difficult to compare results across different studies. Additionally, the optimal dosage and treatment regimen for N-(4-bromo-3-methylphenyl)-4-methoxybenzenesulfonamide may vary depending on the specific research question and model system being used.
Future Directions
There are several future directions for research on N-(4-bromo-3-methylphenyl)-4-methoxybenzenesulfonamide. One area of interest is the development of more potent and selective IKK inhibitors that can be used in combination with other targeted therapies for cancer and inflammation. Additionally, further studies are needed to elucidate the mechanisms underlying the anti-tumor and anti-inflammatory effects of N-(4-bromo-3-methylphenyl)-4-methoxybenzenesulfonamide, as well as to identify potential biomarkers that can predict response to treatment.
Another area of interest is the use of N-(4-bromo-3-methylphenyl)-4-methoxybenzenesulfonamide in combination with immunotherapy, such as checkpoint inhibitors, to enhance the anti-tumor immune response. Finally, there is also potential for the use of N-(4-bromo-3-methylphenyl)-4-methoxybenzenesulfonamide in other disease areas, such as neurodegenerative diseases and viral infections, where NF-κB plays a role in disease pathogenesis.
Scientific Research Applications
N-(4-bromo-3-methylphenyl)-4-methoxybenzenesulfonamide has been shown to have a wide range of applications in scientific research, particularly in the fields of cancer and inflammation. In cancer research, N-(4-bromo-3-methylphenyl)-4-methoxybenzenesulfonamide has been found to inhibit the growth and proliferation of various cancer cell lines, including breast, prostate, and colon cancer cells. Additionally, N-(4-bromo-3-methylphenyl)-4-methoxybenzenesulfonamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
In inflammation research, N-(4-bromo-3-methylphenyl)-4-methoxybenzenesulfonamide has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the activation of NF-κB, a key transcription factor involved in inflammation. This makes N-(4-bromo-3-methylphenyl)-4-methoxybenzenesulfonamide a potential therapeutic agent for various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO3S/c1-10-9-11(3-8-14(10)15)16-20(17,18)13-6-4-12(19-2)5-7-13/h3-9,16H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLRZZZKAVHGXDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-3-methylphenyl)-4-methoxybenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B3448627.png)
![N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B3448637.png)
![2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B3448647.png)

![3,5-dimethoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B3448652.png)
![2,3-dichloro-4-methoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B3448660.png)
![N-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)-2-furamide](/img/structure/B3448671.png)
![1-(2-fluorophenyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine](/img/structure/B3448686.png)
![N-(2,5-Dichloro-phenyl)-N-[2-(4-methyl-piperazin-1-yl)-2-oxo-ethyl]-methanesulfonamide](/img/structure/B3448691.png)
![N-(4-methoxyphenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3448699.png)
![N-(4-cyanophenyl)-2-[(5-nitro-2-pyridinyl)thio]acetamide](/img/structure/B3448701.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-ethyl-N-phenylacetamide](/img/structure/B3448706.png)
![4-ethoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B3448707.png)
![2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(2-furylmethyl)benzamide](/img/structure/B3448709.png)